molecular formula C10H10N2O3S B12005220 3,4-Diamino-1-naphthalenesulfonic acid CAS No. 88246-85-9

3,4-Diamino-1-naphthalenesulfonic acid

Cat. No.: B12005220
CAS No.: 88246-85-9
M. Wt: 238.27 g/mol
InChI Key: VZYOWBULYLPMGR-UHFFFAOYSA-N
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Description

3,4-Diamino-1-naphthalenesulfonic acid is an organic compound with the molecular formula C10H10N2O3S. It is a derivative of naphthalene, featuring two amino groups and a sulfonic acid group. This compound is primarily used in the synthesis of dyes and pigments due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-1-naphthalenesulfonic acid typically involves the sulfonation of 1-naphthylamine followed by nitration and subsequent reduction. The reaction conditions often require controlled temperatures and the use of strong acids and reducing agents .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated monitoring systems to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives, such as naphthoquinones, substituted naphthalenes, and other complex organic molecules .

Scientific Research Applications

3,4-Diamino-1-naphthalenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diamino-1-naphthalenesulfonic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-naphthalenesulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 5-Amino-1-naphthalenesulfonic acid

Uniqueness

3,4-Diamino-1-naphthalenesulfonic acid is unique due to the presence of two amino groups and a sulfonic acid group on the naphthalene ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

88246-85-9

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

3,4-diaminonaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H10N2O3S/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12/h1-5H,11-12H2,(H,13,14,15)

InChI Key

VZYOWBULYLPMGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N)S(=O)(=O)O

Origin of Product

United States

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